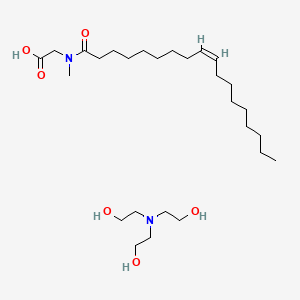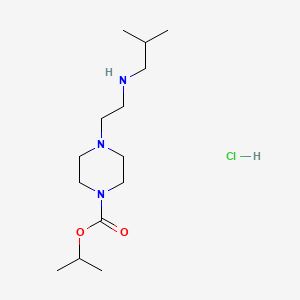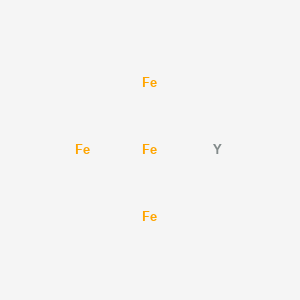
Iron;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;yttrium, also known as yttrium iron garnet (YIG), is a compound composed of yttrium and iron. Yttrium is a rare-earth element with the symbol Y and atomic number 39, while iron is a transition metal with the symbol Fe and atomic number 26. Yttrium iron garnet has the chemical formula Y₃Fe₅O₁₂ and is known for its unique magnetic and optical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium iron garnet can be synthesized using various methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition (CVD). One common method involves mixing yttrium oxide (Y₂O₃) and iron oxide (Fe₂O₃) powders, followed by calcination at high temperatures to form YIG . Another method is the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined to obtain YIG .
Industrial Production Methods: In industrial settings, yttrium iron garnet is often produced using liquid phase epitaxy (LPE) or pulsed laser deposition (PLD). LPE involves growing YIG films on substrates from a molten solution, while PLD uses a high-energy laser to ablate a target material, depositing it onto a substrate .
Análisis De Reacciones Químicas
Types of Reactions: Yttrium iron garnet undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, YIG can be oxidized to form yttrium iron oxide (YFeO₃) under certain conditions .
Common Reagents and Conditions: Common reagents used in reactions with YIG include oxygen for oxidation reactions and hydrogen for reduction reactions. These reactions typically occur at high temperatures, often exceeding 800°C .
Major Products Formed: The major products formed from reactions involving YIG include yttrium iron oxide and other mixed oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Yttrium iron garnet has a wide range of scientific research applications due to its unique properties. In chemistry, YIG is used as a catalyst in various reactions. In biology and medicine, YIG nanoparticles are explored for their potential in drug delivery and magnetic resonance imaging (MRI) contrast agents . In industry, YIG is used in microwave and optical devices due to its low dielectric losses and high Faraday rotation .
Mecanismo De Acción
The mechanism by which yttrium iron garnet exerts its effects is primarily related to its magnetic properties. YIG exhibits ferrimagnetism, where the magnetic moments of the iron ions are aligned in opposite directions, resulting in a net magnetic moment. This property makes YIG useful in applications such as magnetic sensors and isolators . The molecular targets and pathways involved include the interaction of YIG with electromagnetic fields, which can influence the behavior of nearby magnetic materials .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to yttrium iron garnet include other rare-earth iron garnets such as gadolinium iron garnet (Gd₃Fe₅O₁₂) and terbium iron garnet (Tb₃Fe₅O₁₂). These compounds share similar crystal structures and magnetic properties .
Uniqueness: Yttrium iron garnet is unique due to its combination of low dielectric losses and high Faraday rotation, making it particularly suitable for use in microwave and optical devices. Additionally, YIG’s stability and ease of synthesis contribute to its widespread use in various applications .
Propiedades
Número CAS |
12689-97-3 |
|---|---|
Fórmula molecular |
Fe4Y |
Peso molecular |
312.29 g/mol |
Nombre IUPAC |
iron;yttrium |
InChI |
InChI=1S/4Fe.Y |
Clave InChI |
CPNDGNXNFKTXTF-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Fe].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



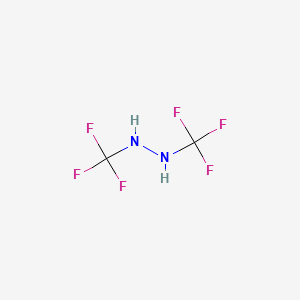
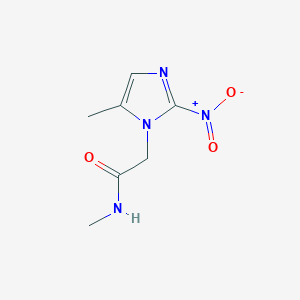

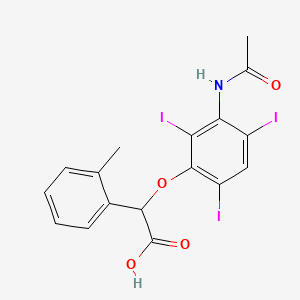
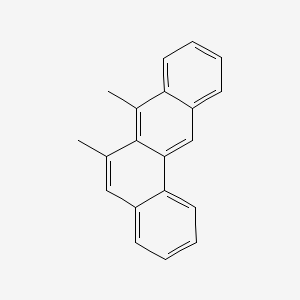
![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)
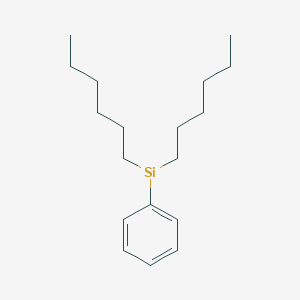
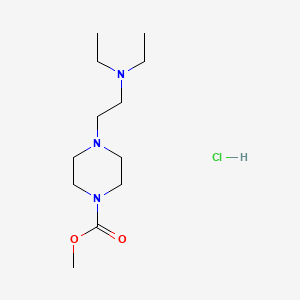
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)

